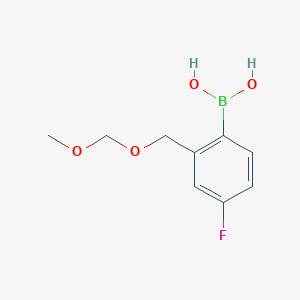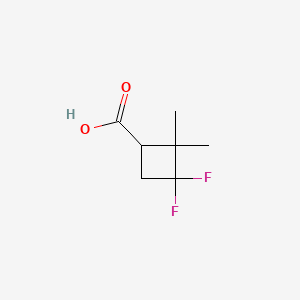
(2-Ethyl-1-benzofuran-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-1-benzofuran-3-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with an ethyl group at the second position and a boronic acid group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1-benzofuran-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-ethylbenzofuran, is brominated at the third position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Lithiation: The brominated intermediate is then treated with n-butyllithium at low temperatures (-78°C) to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is reacted with triisopropyl borate to yield this compound after hydrolysis.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Ethyl-1-benzofuran-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Alcohols or ketones.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
(2-Ethyl-1-benzofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (2-Ethyl-1-benzofuran-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki–Miyaura coupling . This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Comparaison Avec Des Composés Similaires
Benzofuran-2-boronic acid: Similar structure but without the ethyl group at the second position.
Benzo[b]thiophene-2-boronic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
2-Furanylboronic acid: Lacks the benzene ring fused to the furan ring.
Uniqueness: (2-Ethyl-1-benzofuran-3-yl)boronic acid is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound for the synthesis of specific derivatives that may not be easily accessible using other boronic acids.
Propriétés
Numéro CAS |
881998-70-5 |
|---|---|
Formule moléculaire |
C10H11BO3 |
Poids moléculaire |
190.01 g/mol |
Nom IUPAC |
(2-ethyl-1-benzofuran-3-yl)boronic acid |
InChI |
InChI=1S/C10H11BO3/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6,12-13H,2H2,1H3 |
Clé InChI |
XETMUIKOOLNLII-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(OC2=CC=CC=C12)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)
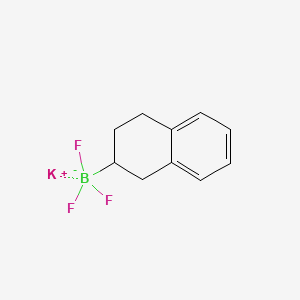

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
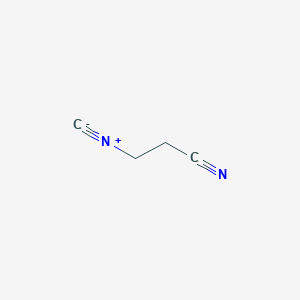
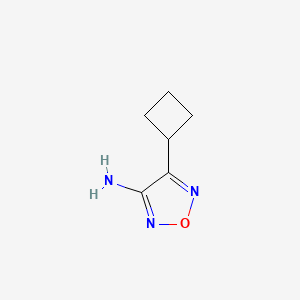
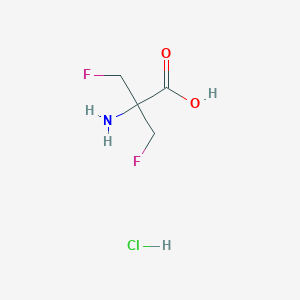
![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
![1-Methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13456055.png)
